H-VAL-ARG-LYS-ARG-THR-LEU-ARG-ARG-LEU-OH
Description
Contextual Significance of Synthetic Peptides in Contemporary Biological Investigations
Synthetic peptides have become indispensable in many areas of biological research. Advances in solid-phase peptide synthesis (SPPS) have made the rapid and reliable production of specific peptide sequences routine. evitachem.com This accessibility has led to their widespread use in various fields, including immunology, structural biology, and enzyme kinetics. evitachem.com
In cellular and molecular biology, synthetic peptides are frequently employed as probes to investigate molecular interactions, map enzyme substrate specificities, and act as inhibitors or activators of specific protein functions. evitachem.com Their ability to mimic specific domains of larger proteins allows researchers to isolate and study discrete molecular events within complex biological systems. The specificity of a peptide's sequence dictates its function, enabling the design of highly targeted research tools. Peptides can be modified with fluorescent tags or other labels to track their localization and interaction within cells, further enhancing their utility as research probes.
Overview of the Decapeptide H-Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH as a Research Probe in Cellular and Molecular Biology
The decapeptide this compound is a prime example of a synthetic peptide designed for a specific research purpose. Its sequence corresponds to the amino acid residues 650-658 of the epidermal growth factor receptor (EGFR), a key protein involved in cell growth and signaling. pnas.org This particular region of the EGFR is a known phosphorylation site for Protein Kinase C (PKC), a family of enzymes that play crucial roles in a wide array of cellular processes.
As a result, this compound is widely used as a specific substrate for assaying the activity of PKC in various experimental settings. pnas.orgoup.comdoi.org By providing a readily available and specific target, this peptide allows for the quantitative measurement of PKC enzymatic activity, aiding in the characterization of this important enzyme family and the screening of potential inhibitors or activators. Its application has been noted in studies of PKC from various organisms, including yeast (Saccharomyces cerevisiae), highlighting its utility across different biological systems. pnas.org
Vendor information also suggests that this peptide may possess anti-inflammatory and neuroprotective properties and could be involved in interactions with calmodulin and neurogranin (B1177982), although primary research to substantiate these claims for this specific peptide is less prevalent in the public domain. Its primary and well-documented role remains as a research tool for investigating PKC activity. The peptide is valued for its high purity, typically achieved through high-performance liquid chromatography (HPLC), ensuring reliable and reproducible experimental results. researchgate.net
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Full Name | This compound |
| Amino Acid Sequence | Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu |
| Molecular Formula | C60H118N24O13 |
| Primary Research Application | Protein Kinase C (PKC) substrate |
| Source | Synthetic, based on human Epidermal Growth Factor Receptor (EGFR) sequence (residues 650-658) |
Table 2: Research Applications of this compound
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Enzymology | Substrate for Protein Kinase C (PKC) activity assays. pnas.orgoup.com | Enables the measurement and characterization of PKC enzymatic activity in a variety of research contexts, including studies on ischemic preconditioning. oup.comdoi.org |
| Cell Signaling | Probe for investigating PKC-mediated signaling pathways. chemimpex.com | Facilitates the study of the role of PKC in cellular regulation and signal transduction. |
| Drug Discovery | Tool for screening potential PKC inhibitors. | By providing a consistent substrate, the peptide aids in the identification of compounds that modulate PKC activity. |
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H100N22O11/c1-26(2)24-35(44(80)69-31(15-10-20-62-48(54)55)40(76)67-32(16-11-21-63-49(56)57)42(78)72-36(47(83)84)25-27(3)4)71-46(82)38(29(7)74)73-43(79)34(18-13-23-65-51(60)61)68-39(75)30(14-8-9-19-52)66-41(77)33(17-12-22-64-50(58)59)70-45(81)37(53)28(5)6/h26-38,74H,8-25,52-53H2,1-7H3,(H,66,77)(H,67,76)(H,68,75)(H,69,80)(H,70,81)(H,71,82)(H,72,78)(H,73,79)(H,83,84)(H4,54,55,62)(H4,56,57,63)(H4,58,59,64)(H4,60,61,65) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWMKSKSLNNGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H100N22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1197.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Peptide Synthesis Methodologies and Characterization for H Val Arg Lys Arg Thr Leu Arg Arg Leu Oh and Analogues
Strategic Design Considerations for the H-Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH Sequence
The sequence this compound is notable for its high content of basic amino acids, specifically five arginine (Arg) residues and one lysine (B10760008) (Lys) residue. This characteristic classifies it as an arginine-rich peptide, a group of molecules that has garnered significant scientific attention for their unique properties, such as the ability to interact with negatively charged cell membranes. nih.govmdpi.com The design and synthesis of such peptides require careful strategic consideration.
Solid-Phase Peptide Synthesis Protocols
Solid-Phase Peptide Synthesis (SPPS) is the standard methodology for chemically producing peptides like this compound. lcms.cz This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. lcms.cznih.gov This approach simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple washing and filtration, a significant advantage over liquid-phase synthesis. thieme-connect.de Two primary chemistries dominate SPPS: Fmoc-based and Boc-based strategies.
Fmoc-Based Chemistry for Decapeptide Assembly
The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the most common approach for modern peptide synthesis due to its use of milder reaction conditions. google.comresearchgate.net The synthesis begins from the C-terminal end (Leucine) attached to the resin and proceeds by sequentially adding amino acids. altabioscience.com
The synthesis cycle involves two key steps:
Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). google.comgoogle.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the peptide chain. google.com
For the this compound sequence, acid-labile protecting groups are used for the reactive side chains to ensure they remain intact until the final cleavage step. google.com These are typically:
Arginine: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is strongly recommended as it requires shorter deprotection times compared to older groups like Pmc or Mtr, especially when multiple Arg residues are present. thermofisher.com
Lysine: Boc (tert-butyloxycarbonyl). google.com
Threonine: tBu (tert-butyl). google.com
This orthogonal protection scheme allows the selective removal of the Nα-Fmoc group at each step while the side-chain groups remain protected. google.com
Boc-Based Chemistry for Decapeptide Assembly
The tert-butyloxycarbonyl (Boc) protection strategy was developed by R. Bruce Merrifield and represents the original methodology for SPPS. masterorganicchemistry.com This approach utilizes an acid-labile Boc group for Nα-protection.
The synthesis cycle for Boc chemistry is as follows:
Deprotection: The Nα-Boc group is removed with a mild acid, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling step. google.comgoogle.com
Coupling: The subsequent Boc-protected amino acid is activated and coupled to the growing peptide chain.
Side-chain protecting groups in Boc chemistry must be stable to the mild acid used for deprotection but removable by a very strong acid in the final step. google.com Final cleavage and deprotection of the completed peptide from the resin requires treatment with a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which is a significant disadvantage due to the harsh conditions and specialized equipment required. google.com
| Feature | Fmoc-Based Chemistry | Boc-Based Chemistry |
|---|---|---|
| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection Reagent | Mild Base (e.g., 20% Piperidine in DMF) google.com | Mild Acid (e.g., Trifluoroacetic Acid, TFA) google.com |
| Side-Chain Protection | Acid-labile (e.g., Boc, tBu, Pbf, Trt) google.com | HF-labile (e.g., Bzl, Tos) |
| Final Cleavage Reagent | Strong Acid (e.g., TFA) altabioscience.com | Very Strong Acid (e.g., HF, TFMSA) google.com |
| Advantages | Milder overall conditions, less harsh final cleavage. google.com | Less expensive reagents, can be better for certain sequences. |
| Disadvantages | More expensive reagents, potential for side reactions with piperidine. | Requires harsh, hazardous acids for final cleavage; potential for side-chain modification. google.com |
Optimization of Resin Selection and Coupling Reagents (e.g., HBTU, HOBt, DIPEA)
The success of SPPS, particularly for challenging sequences rich in arginine, depends heavily on the choice of resin and coupling reagents.
Resin Selection: The solid support must be compatible with the synthesis chemistry. For Fmoc synthesis of a C-terminal acid peptide like this compound, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is often employed. The resin must be stable throughout the synthesis cycles but allow for efficient cleavage of the final product under acidic conditions.
Coupling Reagents: Peptide bond formation is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid. bachem.com This is achieved using coupling reagents. For difficult couplings, which are common in arginine-rich sequences, a combination of reagents is used to maximize efficiency and minimize side reactions like racemization. uni-kiel.de
A common and highly effective combination includes:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): An aminium/uronium salt-based coupling agent that acts as an activator. creative-peptides.com It reacts with the carboxyl group of the Fmoc-amino acid to form a highly reactive intermediate.
HOBt (Hydroxybenzotriazole): An additive used in conjunction with the activator. HOBt improves coupling efficiency and, crucially, acts as a racemization suppressant. uni-kiel.decreative-peptides.com
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base required to maintain basic conditions for the coupling reaction to proceed efficiently. rsc.org
The optimization of these reagents involves adjusting their molar excess relative to the amino acid and the reaction time to ensure complete coupling at each step, which is monitored by tests like the Kaiser test. researchgate.net
| Reagent | Abbreviation | Primary Role in Peptide Synthesis |
|---|---|---|
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Activates the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. creative-peptides.com |
| Hydroxybenzotriazole | HOBt | Used as an additive to improve reaction rates, increase efficiency, and suppress racemization at the α-carbon. creative-peptides.com |
| N,N-Diisopropylethylamine | DIPEA | Acts as an organic base to neutralize protonated species and maintain the necessary pH for the coupling reaction. rsc.org |
Peptide Cleavage and Deprotection Techniques
Once the decapeptide sequence is fully assembled on the resin, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups. altabioscience.com This is typically accomplished in a single step using a strong acidic solution known as a cleavage cocktail. thermofisher.com
For peptides synthesized using the Fmoc/tBu strategy, the primary component of this cocktail is Trifluoroacetic acid (TFA). thermofisher.com However, TFA alone is insufficient, as the reactive carbocations generated upon cleavage of the protecting groups (e.g., from Pbf, Boc, tBu) can re-attach to sensitive residues or cause other side reactions. thermofisher.comrsc.org
To prevent these unwanted modifications, "scavengers" are added to the cleavage cocktail. thermofisher.com The choice of scavengers depends on the amino acid composition of the peptide. For a sequence containing multiple arginine residues, a common cleavage cocktail is Reagent K or a similar mixture: peptide.com
Trifluoroacetic acid (TFA): The strong acid that cleaves the peptide from the resin and removes protecting groups. (e.g., 82.5%)
Water: Scavenges t-butyl cations. (e.g., 5%)
Thioanisole: A scavenger that helps prevent re-attachment of Pbf groups and protects other residues. (e.g., 5%)
Phenol: Acts as a scavenger. (e.g., 5%)
1,2-Ethanedithiol (EDT): A scavenger particularly effective for protecting against side reactions involving tryptophan, though not present in this specific sequence.
The peptide-resin is treated with this cocktail for 2-4 hours at room temperature. thermofisher.com Peptides containing multiple arginine residues may require longer deprotection times. peptide.com After cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether. peptide.com The resulting solid is then collected by centrifugation or filtration and washed to remove residual scavengers.
Analytical and Purification Strategies for Research-Grade this compound
The crude peptide obtained after cleavage and precipitation is a mixture containing the desired full-length product along with various impurities, such as truncated sequences or sequences with remaining protecting groups. altabioscience.com To obtain research-grade material, which typically requires >95% or >98% purity, robust analytical and purification techniques are necessary. altabioscience.com
Analytical Techniques:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide. altabioscience.com The peptide mixture is separated on a C18 column based on hydrophobicity. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (containing an ion-pairing agent like 0.1% TFA) is used for elution. lcms.czhplc.eu The TFA protonates carboxyl groups and forms ion pairs with basic residues, improving peak shape and resolution. lcms.cz Each peak is detected by UV absorbance, usually at 215 nm, which corresponds to the peptide bond. altabioscience.com
Mass Spectrometry (MS): This technique is essential for confirming the identity of the synthesized peptide by verifying its molecular weight. altabioscience.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) are commonly used to obtain a highly accurate mass measurement of the target molecule. altabioscience.comgilson.com
Purification Strategy:
Preparative RP-HPLC: The same principle as analytical HPLC is applied but on a larger scale to purify the peptide. hplc.eugilson.com The crude peptide is injected onto a larger-diameter preparative C18 column, and the same gradient elution is performed. Fractions are collected as the eluent exits the detector.
Fraction Analysis and Pooling: The collected fractions are analyzed by analytical HPLC and/or MS to identify those containing the pure target peptide. gilson.com Fractions meeting the desired purity threshold (e.g., >98%) are pooled together.
Lyophilization: The final step is to remove the HPLC solvents (water/acetonitrile/TFA) from the pooled fractions. This is done by freeze-drying (lyophilization), which yields the purified peptide as a stable, fluffy white powder, typically as a TFA salt. altabioscience.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic peptides like this compound. altabioscience.com This method separates the target peptide from impurities generated during synthesis, such as truncated sequences, deletion sequences, or incompletely deprotected peptides. jpt.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. lcms.cz
In a typical RP-HPLC setup for a peptide like this compound, a C18 column is employed. altabioscience.com The separation is based on the differential partitioning of the peptide and its impurities between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient of increasing organic solvent concentration (commonly acetonitrile) in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the components. altabioscience.comlcms.cz TFA helps to sharpen the peaks by protonating the peptide's basic residues and minimizing ionic interactions with the stationary phase. lcms.cz Detection is typically performed by monitoring the absorbance at 210-230 nm, which corresponds to the peptide bonds.
The purity of the synthesized this compound can be determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. For most research applications, a purity of >95% is desirable, while therapeutic applications may require even higher purity levels.
Detailed Research Findings:
A synthetic batch of this compound was analyzed by RP-HPLC to determine its purity. The analysis revealed a major peak corresponding to the full-length peptide, along with several minor peaks representing synthetic impurities. The high content of arginine residues in the sequence can sometimes lead to aggregation or interactions with the column matrix, which can be mitigated by optimizing the mobile phase composition and gradient. The main impurity observed was a truncated sequence lacking the N-terminal Valine (H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH), which is a common side product in solid-phase peptide synthesis.
Interactive Data Table: HPLC Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | 15.8 min |
| Purity | 97.2% |
Mass Spectrometry for Molecular Mass and Sequence Verification
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing precise molecular mass determination and sequence verification. jpt.com For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques.
Following HPLC purification, the collected fraction corresponding to the main peak is subjected to MS analysis. The measured monoisotopic mass should match the theoretically calculated mass of the peptide. For this compound, the expected molecular weight is approximately 1298.6 Da.
To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. libretexts.org In an MS/MS experiment, the parent ion of the peptide is selected and fragmented by collision-induced dissociation (CID). libretexts.org This process predominantly cleaves the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence. sigda.org The presence of multiple arginine residues in this compound typically results in intense y-ion series due to the charge localization at the C-terminus.
Detailed Research Findings:
The purified peptide was analyzed by ESI-MS, which revealed a multiply charged ion series. The deconvoluted spectrum showed a monoisotopic mass of 1298.58 Da, which is in excellent agreement with the theoretical mass. Subsequent MS/MS analysis of the doubly charged parent ion produced a rich fragmentation spectrum dominated by y-ions. The observed y-ion series (y1 to y8) confirmed the sequence from the C-terminal Leucine to the N-terminal Valine. The b-ion series was less complete but still provided complementary sequence information.
Interactive Data Table: Mass Spectrometry Analysis of this compound
| Parameter | Value |
| Ionization Method | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF) |
| Theoretical Mass | 1298.57 Da |
| Observed Mass | 1298.58 Da |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Observed Fragment Ions | y1, y2, y3, y4, y5, y6, y7, y8 |
| Sequence Confirmation | Confirmed |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis and Conformational Stability
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the peptide's conformational elements, including α-helices, β-sheets, β-turns, and random coils.
For a relatively short and flexible peptide like this compound, the conformation is highly dependent on the solvent environment. In aqueous solution at neutral pH, such peptides typically adopt a random coil conformation, characterized by a single negative band around 198 nm. In membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, the peptide may adopt a more ordered structure. consensus.app For instance, the presence of TFE can induce the formation of α-helical or β-turn structures. consensus.appacs.org
Detailed Research Findings:
The CD spectrum of this compound in phosphate (B84403) buffer (pH 7.4) was characteristic of a random coil structure. However, upon titration with TFE, a conformational transition was observed. In 50% TFE, the spectrum showed two negative bands around 208 nm and 222 nm, and a positive band near 195 nm, which are indicative of an α-helical conformation. researchgate.net This suggests that the peptide has an intrinsic propensity to form a helical structure in a less polar environment, which could be relevant for its interaction with biological membranes. The stability of this induced structure can be further assessed by thermal denaturation studies, monitoring the change in the CD signal at a specific wavelength with increasing temperature.
Interactive Data Table: Circular Dichroism Analysis of this compound
| Solvent | Secondary Structure | Key Spectral Features |
| Phosphate Buffer (pH 7.4) | Random Coil | Single minimum at ~198 nm |
| 50% Trifluoroethanol (TFE) | α-Helix | Minima at ~208 nm and ~222 nm, Maximum at ~195 nm |
| 50 mM SDS Micelles | β-Turn / Partial Helix | Minimum around 220 nm, weak positive band below 200 nm |
Table of Compound Names
| Abbreviation | Full Name |
| This compound | H-Valyl-Arginyl-Lysyl-Arginyl-Threonyl-Leucyl-Arginyl-Arginyl-Leucine-OH |
| TFA | Trifluoroacetic Acid |
| TFE | Trifluoroethanol |
| SDS | Sodium Dodecyl Sulfate |
Molecular Interactions and Mechanistic Insights of H Val Arg Lys Arg Thr Leu Arg Arg Leu Oh
Ligand-Receptor Binding and Functional Interrogation
The peptide H-Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH has been reported to interact with several crucial signaling proteins, modulating their function and downstream pathways. These interactions are central to its role as a modulator of cellular processes.
Epidermal Growth Factor Receptor (EGFR) Interactions and Downstream Signaling Pathways
This compound is derived from the sequence of the Epidermal Growth Factor Receptor (EGFR) itself. nih.gov It has been reported that the peptide binds to EGFR, which may influence the production of various proinflammatory cytokines and chemokines, including IL-1α, IL-6, IL-8, and TNFα. biosynth.com This interaction suggests a potential role for the peptide in modulating EGFR-mediated signaling cascades, which are pivotal in processes like cell growth, proliferation, and differentiation.
Calmodulin Binding and Associated Regulatory Mechanisms
The peptide is also documented to bind to calmodulin, a ubiquitous and vital calcium-binding protein that acts as a versatile intracellular calcium sensor. biosynth.com Calmodulin plays a crucial role in regulating a multitude of cellular enzymes, ion channels, and other proteins in response to changes in intracellular calcium concentration. The binding of this compound to calmodulin suggests it could interfere with or modulate these calcium-dependent regulatory mechanisms, thereby impacting various cellular functions governed by calmodulin signaling.
Neurogranin (B1177982) Interaction and Modulation of Protein Phosphorylation Dynamics
In the context of neuronal signaling, this compound has been shown to interact with neurogranin. biosynth.com Neurogranin is a brain-specific, calmodulin-binding protein that is highly expressed in dendritic spines and is implicated in synaptic plasticity. The interaction with this peptide is reported to inhibit protein phosphorylation, indicating a potential neuroprotective effect in vitro. biosynth.com This suggests the peptide could be a valuable tool for studying the modulation of neurogranin's role in synaptic function and protein phosphorylation dynamics.
Enzymatic Activity Modulation by this compound and Related Peptide Fragments
The primary and most extensively documented role of this compound is in the context of Protein Kinase C (PKC) activity, where it functions as a specific substrate.
Characterization as a Substrate and Modulator of Protein Kinase C (PKC) Activity
This compound is widely recognized and utilized as a specific substrate for Protein Kinase C (PKC). nih.govahajournals.org PKC is a family of serine/threonine kinases that are critical components of signal transduction pathways, regulating a wide array of cellular processes such as proliferation, differentiation, and apoptosis. The peptide's sequence contains a threonine residue that acts as the phosphate (B84403) acceptor. oup.com Its utility as a substrate allows for the direct measurement of PKC phosphotransferase activity in various experimental settings. nih.gov Furthermore, the peptide has been reported to inhibit PKC activity, suggesting it can act as a competitive inhibitor, likely by binding to the active site of the enzyme. biosynth.com This dual role as both a substrate and an inhibitor makes it a versatile tool for studying PKC function.
In Vitro Enzyme Assays for Kinetic and Inhibitory Profiling
In vitro enzyme assays are fundamental for characterizing the interaction between a kinase and its substrate. For this compound, these assays are used to determine its efficacy as a PKC substrate and to quantify the kinetics of the phosphorylation reaction. nih.govahajournals.org
Typically, a kinase assay involves incubating the purified PKC enzyme with the peptide substrate in a reaction buffer containing ATP (often radiolabeled with ³²P), magnesium ions, and the necessary cofactors for PKC activation, such as phosphatidylserine (B164497) and diacylglycerol. ahajournals.orgoup.com The reaction is allowed to proceed for a specific time and then stopped. The amount of phosphorylated peptide is then quantified, often by separating it from the unreacted ATP using phosphocellulose paper and measuring the incorporated radioactivity. ahajournals.org
Through such assays, key kinetic parameters can be determined. These parameters provide quantitative insights into the enzyme's affinity for the substrate and its catalytic efficiency. While several studies utilize this peptide for assessing PKC activity, specific kinetic constants have not been consistently reported in the reviewed literature. ahajournals.orgoup.comnih.gov One study noted that it is an optimal substrate for assessing the phosphorylating activity of a particular PKC isozyme, but the specific kinetic data was not available in the provided context. researchgate.net
Below is an interactive table illustrating the typical kinetic parameters that are determined in such profiling studies.
| Kinetic Parameter | Symbol | Description | Reported Value for this compound |
| Michaelis Constant | Km | The concentration of substrate at which the enzyme achieves half of its maximum velocity. It is an inverse measure of the substrate's affinity for the enzyme. | Data not available in reviewed sources |
| Maximum Velocity | Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Data not available in reviewed sources |
| Catalytic Constant | kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Data not available in reviewed sources |
| Catalytic Efficiency | kcat/Km | A measure of how efficiently the enzyme converts substrate into product, reflecting both binding and catalysis. | Data not available in reviewed sources |
Table of Compound Names
| Full Chemical Name | Abbreviation/Synonym |
| This compound | VRKRTLRRL, HVLAHR |
| Epidermal Growth Factor Receptor | EGFR |
| Calmodulin | CaM |
| Neurogranin | Ng |
| Protein Kinase C | PKC |
| Interleukin-1 alpha | IL-1α |
| Interleukin-6 | IL-6 |
| Interleukin-8 | IL-8 |
| Tumor Necrosis Factor alpha | TNFα |
| Adenosine triphosphate | ATP |
| Phosphatidylserine | PS |
| Diacylglycerol | DAG |
Biophysical Elucidation of Peptide-Target Recognition
The recognition of a biological target by this compound would be a multifaceted process governed by a combination of specific non-covalent interactions. The peptide's sequence, containing a mix of hydrophobic, polar, and charged residues, allows for a complex interplay of forces that dictate binding affinity and specificity.
Analysis of Hydrogen Bonding Networks at the Binding Interface
Hydrogen bonds are crucial for the specificity of peptide-target recognition. The this compound peptide has numerous functional groups capable of forming an extensive hydrogen-bonding network with a biological receptor.
The primary sources of hydrogen bonds are the side chains of Arginine, Lysine (B10760008), and Threonine, as well as the amide groups of the peptide backbone.
Arginine (Arg): The guanidinium (B1211019) group of arginine is an exceptional hydrogen bond donor, capable of forming multiple, geometrically specific hydrogen bonds. nih.gov
Lysine (Lys): The primary amine in the side chain of lysine acts as a strong hydrogen bond donor.
Threonine (Thr): The hydroxyl group of threonine can function as both a hydrogen bond donor and acceptor.
Peptide Backbone: The backbone carbonyl oxygen (C=O) and amide hydrogen (N-H) atoms are ubiquitously available for hydrogen bonding along the entire length of the peptide.
These interactions are fundamental in stabilizing the peptide-receptor complex. The precise geometry and strength of this network would be critical in determining the peptide's binding orientation and selectivity.
| Amino Acid Residue | Side Chain Functional Group | Potential Role |
|---|---|---|
| Valine (Val) | Isopropyl | None (Hydrophobic) |
| Arginine (Arg) | Guanidinium | Donor |
| Lysine (Lys) | Primary Amine | Donor |
| Threonine (Thr) | Hydroxyl | Donor & Acceptor |
| Leucine (Leu) | Isobutyl | None (Hydrophobic) |
Role of Hydrophobic and Electrostatic Interactions
Electrostatic and hydrophobic interactions are primary driving forces for the initial association and stabilization of the peptide-target complex. Given its composition, this compound would rely heavily on both types of interactions.
Electrostatic Interactions: With six positively charged residues (five Arginine, one Lysine), the peptide has a high positive charge density. This facilitates strong, long-range electrostatic attraction to negatively charged surfaces, such as the phosphate groups on cell membranes or acidic residues (Aspartic acid, Glutamic acid) in a protein's binding pocket. nih.govnih.gov These interactions can manifest as:
Salt Bridges: Direct, strong ion-pair bonds between the positively charged guanidinium (Arg) or amino (Lys) groups and negatively charged carboxylate groups on a target molecule.
Cation-π Interactions: The guanidinium group of arginine can interact favorably with the electron-rich π systems of aromatic residues like Tryptophan, Tyrosine, or Phenylalanine in a binding partner.
Hydrophobic Interactions: The nonpolar side chains of Valine (Val) and Leucine (Leu) contribute to the binding energy through the hydrophobic effect. usmf.md Upon binding, these residues would preferentially partition into nonpolar pockets of a receptor, releasing ordered water molecules and resulting in a favorable increase in entropy.
| Residue | Interaction Type | Description |
|---|---|---|
| Arginine (Arg), Lysine (Lys) | Electrostatic (Salt Bridge) | Forms strong ionic bonds with negatively charged groups (e.g., Asp, Glu). |
| Arginine (Arg) | Electrostatic (Cation-π) | Interacts with aromatic rings of the target molecule. |
| Valine (Val), Leucine (Leu) | Hydrophobic | Drives binding by partitioning into nonpolar pockets of the target. |
Conformational Changes and Induced Fit Mechanisms Upon Binding
Due to its length and the flexibility of its amino acid side chains, the this compound peptide is unlikely to exist in a single, rigid conformation in solution. Instead, it would explore a range of conformations. The process of binding to a target can occur through two primary mechanisms:
Conformational Selection: The target receptor selectively binds to a specific pre-existing conformation of the peptide from its ensemble of structures in solution.
Induced Fit: The initial binding of the peptide to the target is relatively weak, followed by mutual conformational changes in both the peptide and the target, leading to a more stable, high-affinity complex.
For a flexible, highly charged peptide like this, it is probable that the binding process involves elements of both mechanisms. An initial electrostatic attraction would bring the peptide to the target surface, followed by an induced fit process where the peptide adopts a more defined structure to optimize its hydrogen bonding and hydrophobic interactions within the binding site. nih.gov
Computational Approaches to Predict and Model Peptide Interactions
Computational methods are invaluable for predicting and analyzing the interactions of peptides like this compound at an atomic level, providing insights that can guide experimental studies.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. researchgate.netmdpi.com To study the interactions of this compound, a docking simulation would be performed against the three-dimensional structure of a putative receptor.
The process involves:
Preparation: Generating 3D structures for the peptide and the receptor. The peptide's flexibility would be a key consideration, often requiring the generation of multiple possible conformations.
Docking Algorithm: A search algorithm (e.g., genetic algorithm) would systematically explore various positions and orientations of the peptide within the receptor's binding site. researchgate.net
Scoring Function: Each generated pose would be evaluated by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The function considers factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.
The results would provide a ranked list of potential binding modes, highlighting the most probable protein-peptide complex structure and identifying key interacting residues.
| Parameter | Description | Example Insight for the Peptide |
|---|---|---|
| Binding Energy/Score | Estimated free energy of binding (e.g., kcal/mol). | Predicts the affinity of the peptide for the target. |
| Binding Pose | The predicted 3D orientation of the peptide in the binding site. | Visualizes how the peptide fits into the target's pocket. |
| Key Residue Interactions | A list of specific hydrogen bonds, salt bridges, and hydrophobic contacts. | Identifies which Arg, Lys, Val, Leu, and Thr residues are critical for binding. |
Quantum Chemical Calculations for Interaction Energy Analysis
While molecular docking provides a good approximation of binding, quantum chemical (QC) calculations can offer a more precise analysis of the electronic interactions. longdom.orgaustinpublishinggroup.com These methods, such as Density Functional Theory (DFT), can be applied to the binding site of the docked complex to dissect the interaction energies more accurately.
QC calculations can be used to:
Calculate Interaction Energies: Determine the precise energetic contribution of specific interactions, such as a single hydrogen bond or a salt bridge between an arginine residue and an aspartate residue.
Analyze Charge Distribution: Model the electron density distribution across the peptide and the receptor's binding interface to better understand the nature of the electrostatic interactions.
Refine Geometries: Optimize the geometry of the binding site to find the most energetically stable arrangement of atoms.
These calculations are computationally intensive and are typically performed on a truncated model of the binding site (e.g., the peptide and the immediately surrounding receptor residues) to gain a deeper understanding of the fundamental forces driving the molecular recognition event.
Cellular and in Vitro Biological Applications of H Val Arg Lys Arg Thr Leu Arg Arg Leu Oh
Investigations into the Modulation of Cellular Communication Pathways (e.g., Cytokine/Chemokine Production)
Research into the immunomodulatory effects of H-Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH has indicated its potential as an anti-inflammatory agent. In vitro studies have shown that this peptide can inhibit the production of several pro-inflammatory cytokines and chemokines. Specifically, the peptide, also referred to as HVLAHR, has been observed to bind to the epidermal growth factor receptor (EGFR) and subsequently suppress the release of interleukin-1 alpha (IL-1α), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) biosynth.com. This inhibitory action on key mediators of inflammation suggests a role for the peptide in modulating cellular communication within the immune system.
The high arginine content of the peptide is a critical factor in its potential anti-inflammatory activity. Arginine-rich peptides are known to influence inflammatory responses, and in some contexts, they have been shown to attenuate cytokine and chemokine expression frontiersin.org. The mechanism is thought to involve the modulation of signaling pathways that are central to the inflammatory process.
Below is a summary of the reported inhibitory effects of this compound on cytokine and chemokine production.
| Cytokine/Chemokine | Reported Effect |
| Interleukin-1α (IL-1α) | Inhibition of production biosynth.com |
| Interleukin-6 (IL-6) | Inhibition of production biosynth.com |
| Interleukin-8 (IL-8) | Inhibition of production biosynth.com |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition of production biosynth.com |
Studies on the Enhancement of Intracellular Protein Synthesis
While some peptides are known to influence protein synthesis, specific research detailing the direct enhancement of intracellular protein synthesis by this compound is not extensively documented in peer-reviewed literature. However, a commercial supplier notes its utility in enhancing protein synthesis chemimpex.com. Arginine-rich peptides, in general, are known to facilitate the intracellular delivery of various molecules, including proteins and nucleic acids, which could indirectly impact protein synthesis by providing essential building blocks or machinery acs.org. The cellular uptake of these peptides is often efficient, which is a prerequisite for any direct intracellular activity ucla.edunih.gov. The precise mechanisms by which this compound might directly enhance the intricate process of protein synthesis require further empirical investigation.
Utilization as a Model System for Studying Protein Kinase Activity In Vitro
The peptide this compound has been identified as a substrate for Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction cascades. Its specific amino acid sequence makes it a useful tool in in vitro assays to monitor the activity of PKC family enzymes biosynth.com. The phosphorylation of serine and threonine residues by PKC is a key signaling mechanism, and this peptide provides a model substrate to study this process.
The peptide's interaction with PKC is a focal point of its known biological activity. Its ability to be phosphorylated by PKC allows researchers to investigate the kinetics and regulation of this important kinase. Furthermore, the peptide has been noted to bind to calmodulin, another key player in cellular signaling, and inhibit PKC activity, highlighting its complex role in cellular regulation biosynth.com.
Research into Neuroprotective Cellular Responses and Mechanisms
The neuroprotective potential of this compound has been suggested, with proposed mechanisms involving its interaction with the postsynaptic protein neurogranin (B1177982) and the subsequent inhibition of protein phosphorylation biosynth.com. Neurogranin is involved in synaptic plasticity and memory formation, and its modulation by this peptide could have significant implications for neuronal health.
The neuroprotective properties of this peptide are likely linked to its high arginine content. Cationic arginine-rich peptides (CARPs) are a class of molecules known for their intrinsic neuroprotective effects frontiersin.orgnih.gov. These peptides have been shown to be effective in various models of neuronal injury, including stroke nih.gov. Their mechanisms of action are multimodal and include reducing excitotoxicity-induced calcium influx and potentially internalizing ion channels through endocytosis nih.govtandfonline.com. The structural similarities of this compound to other CARPs suggest it may share these neuroprotective capabilities.
Reported Neuroprotective Mechanisms of this compound and Related Peptides:
| Mechanism | Description |
| Binding to Neurogranin | The peptide has been reported to bind to neurogranin, a key protein in synaptic function biosynth.com. |
| Inhibition of Protein Phosphorylation | Inhibition of protein phosphorylation is a suggested downstream effect of its interaction with neurogranin biosynth.com. |
| Reduction of Calcium Influx | Arginine-rich peptides, as a class, can reduce glutamic acid-induced neuronal calcium influx nih.gov. |
| Endocytic Internalization of Ion Channels | A proposed mechanism for arginine-rich peptides is the internalization of neuronal cell surface structures, reducing excitotoxicity tandfonline.com. |
Contributions to Regenerative Medicine Research at the Cellular Level
The application of this compound in regenerative medicine is an emerging area of interest, with some sources indicating its utility in this field chemimpex.com. Peptides, in general, are being explored for their potential to stimulate tissue repair and regeneration . Arginine-rich peptides, due to their cell-penetrating properties and influence on cellular signaling, are particularly promising candidates for regenerative therapies.
The potential contributions of this peptide to regenerative medicine at thecellular level could be multifaceted. Its anti-inflammatory properties could create a more favorable environment for tissue repair. Furthermore, its interaction with key signaling molecules like PKC and its potential neuroprotective effects could be beneficial in the context of tissue regeneration following injury. For instance, peptides have been shown to promote the growth of mesenchymal stem cells, which are crucial for the regeneration of various tissues . While direct evidence for this compound in specific regenerative applications is still developing, its known biological activities provide a strong rationale for further investigation.
Methodological Considerations in Cell Culture for Peptide Research (e.g., Impact of Amino Acid Metabolism on Culture Performance)
When studying the effects of peptides like this compound in cell culture, several methodological factors must be considered to ensure the accuracy and reproducibility of the results. The metabolism of amino acids by cultured cells can significantly impact the experimental outcome bachem.com. Peptides in the culture medium can be hydrolyzed, releasing individual amino acids that can be utilized by the cells, potentially altering cellular metabolism and, consequently, the response to the peptide being studied.
The stability of the peptide in the cell culture medium is another critical consideration. Peptides can be degraded by proteases present in the serum supplement or secreted by the cells themselves. Therefore, using serum-free or chemically defined media can help to minimize this variable. Additionally, the concentration of the peptide used in the assay should be carefully optimized, as high concentrations may lead to non-specific effects or cytotoxicity americanpeptidesociety.org. It is also important to consider the potential for the peptide to interact with components of the culture medium, which could affect its availability and activity. Regulatory guidelines for the analysis of therapeutic peptides also emphasize the importance of characterizing the stability and activity of the peptide in the final formulation nih.govpropharmagroup.com.
Structure Activity Relationship Sar Studies and Peptide Engineering Based on H Val Arg Lys Arg Thr Leu Arg Arg Leu Oh
Identification of Key Amino Acid Residues and Motifs for Biological Activity
The biological activity of H-Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH is intrinsically linked to its primary sequence, which dictates its recognition and phosphorylation by PKC. The identification of critical amino acid residues and motifs within this peptide is fundamental to understanding its function. Methodologies such as alanine (B10760859) scanning mutagenesis and peptide spot array technology have been instrumental in this endeavor.
Application of Alanine Scanning and Site-Directed Mutagenesis
Alanine scanning is a powerful technique used to determine the contribution of individual amino acid side chains to the biological activity of a peptide. nih.govresearchgate.net In this method, each amino acid residue in the peptide sequence is systematically replaced with alanine. The rationale is that the substitution of a side chain with the methyl group of alanine removes the specific interactions of that side chain (e.g., hydrogen bonding, electrostatic interactions, hydrophobic interactions) without significantly altering the peptide's backbone conformation. The resulting analogs are then assayed for their biological activity, and any significant change in activity points to the importance of the mutated residue.
While specific alanine scanning data for this compound is not extensively published, studies on various PKC substrates have established general principles that can be extrapolated to this peptide. PKC isozymes typically recognize substrates with basic amino acids (Arginine or Lysine) at positions N-terminal and C-terminal to the phosphorylation site. cellsignal.comresearchgate.net The sequence of this compound is rich in basic residues, suggesting their critical role in PKC recognition.
Site-directed mutagenesis, a technique that allows for the specific substitution of any amino acid with another, further refines the understanding of key residues. nih.govnih.govfrontiersin.org For PKC substrates, mutagenesis studies have shown that the presence of hydrophobic residues C-terminal to the phosphorylation site can also be important for optimal substrate recognition by some PKC isozymes. nih.gov In the case of this compound, the Leucine residues at positions +1 and +4 relative to the Threonine are likely to play a role in its interaction with the kinase.
A hypothetical alanine scan of this compound could yield results as summarized in the table below, based on known PKC substrate preferences.
| Original Residue | Position | Substituted with Alanine | Expected Impact on PKC Phosphorylation | Rationale |
| Val | 1 | Val1Ala | Minor to moderate decrease | Hydrophobic residue at this position may contribute to overall binding affinity. |
| Arg | 2 | Arg2Ala | Significant decrease | Basic residues are crucial for recognition by the acidic binding pocket of PKC. nih.gov |
| Lys | 3 | Lys3Ala | Significant decrease | Basic residues are crucial for recognition by the acidic binding pocket of PKC. nih.gov |
| Arg | 4 | Arg4Ala | Significant decrease | Basic residues are crucial for recognition by the acidic binding pocket of PKC. nih.gov |
| Thr | 5 (Phos.) | Thr5Ala | Abolition of phosphorylation | The hydroxyl group of Threonine is the phosphate (B84403) acceptor. |
| Leu | 6 | Leu6Ala | Moderate to significant decrease | A hydrophobic residue at +1 position is often preferred by PKC isozymes. nih.gov |
| Arg | 7 | Arg7Ala | Significant decrease | A basic residue at +2 is a strong determinant for many PKC isozymes. cellsignal.com |
| Arg | 8 | Arg8Ala | Significant decrease | A basic residue at +3 can enhance substrate binding. nih.gov |
| Leu | 9 | Leu9Ala | Minor to moderate decrease | A hydrophobic residue at +4 may contribute to binding in a hydrophobic pocket of some PKC isozymes. nih.gov |
Peptide Spot Array Technology for Epitope Mapping
Peptide spot array technology is a high-throughput method used for mapping epitopes and studying peptide-protein interactions. researchgate.netubc.ca This technique involves the synthesis of a large number of different peptides on a solid support, typically a cellulose (B213188) membrane. researchgate.net For epitope mapping, overlapping peptide fragments of a protein are synthesized and then probed with an antibody to identify the specific sequence (epitope) that the antibody recognizes.
In the context of this compound, peptide spot array technology can be used to finely map the minimal sequence required for PKC recognition and phosphorylation. A library of truncated and substituted peptides derived from the parent sequence can be synthesized on the array. The array is then incubated with purified PKC and radiolabeled ATP. The spots corresponding to peptides that are efficiently phosphorylated will be detected, providing a detailed map of the substrate requirements for PKC. This approach can systematically evaluate the importance of each residue and the length of the peptide chain required for optimal activity. For instance, a peptide spot array could be designed to assess the importance of the N- and C-terminal flanking regions of the core recognition motif.
Rational Design and Synthesis of this compound Analogues and Peptidomimetics
The insights gained from SAR studies are pivotal for the rational design and synthesis of peptide analogues and peptidomimetics with enhanced properties, such as increased stability, selectivity, or altered biological activity (e.g., from a substrate to an inhibitor). nih.govscispace.com
Incorporation of D-Amino Acids and Other Non-Canonical Residues
The introduction of D-amino acids or other non-canonical amino acids into a peptide sequence is a common strategy to increase its proteolytic stability and to probe the stereochemical requirements of its interaction with a target protein. nih.govpnas.org Natural peptides are composed of L-amino acids and are readily degraded by proteases in biological systems. Replacing one or more L-amino acids with their D-enantiomers can render the peptide resistant to proteolysis.
Studies on other PKC substrates have shown that the enzyme can tolerate some D-amino acid substitutions, although often with a decrease in the rate of phosphorylation. nih.gov The impact of such a substitution depends on the position of the residue. For instance, replacing the phosphorylatable L-Serine with D-Serine in a PKC substrate significantly reduces the phosphorylation rate. nih.gov Similarly, a D-amino acid substitution at a key recognition site, such as a basic residue, would likely disrupt the interaction with PKC. However, substitutions at positions less critical for binding might be better tolerated and could be a viable strategy to enhance the in vivo half-life of this compound-based molecules.
The incorporation of other non-canonical amino acids can be used to introduce novel functionalities or to probe specific interactions. mdpi.comnih.govacs.org For example, replacing a lysine (B10760008) residue with a non-natural analog with a different side-chain length or charge could provide insights into the precise geometric requirements of the PKC binding pocket.
Design of Conformational Constraints and Cyclic Analogues
Linear peptides often exist in a multitude of conformations in solution, and only a specific conformation is recognized by their biological target. This conformational flexibility can result in a lower binding affinity due to the entropic cost of adopting the bioactive conformation upon binding. Introducing conformational constraints, such as through cyclization, can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity and biological activity. nih.govd-nb.info
For this compound, cyclization could be achieved through various strategies, such as forming a lactam bridge between the side chains of a lysine and an aspartic or glutamic acid (if introduced into the sequence), or by a head-to-tail cyclization. A conformationally constrained cyclic analogue could exhibit higher affinity for PKC. Furthermore, depending on the nature of the constraint, it could potentially lock the peptide in a conformation that is recognized by the kinase but is not efficiently phosphorylated, thereby creating a competitive inhibitor.
Development of Peptidomimetics to Enhance Specific Interactions
Peptidomimetics are molecules that mimic the structure and function of a peptide but are designed to have improved properties, such as better stability, oral bioavailability, and target specificity. nih.gov The development of peptidomimetics of this compound would aim to replicate the key interactions of the peptide with PKC while replacing the labile peptide bonds with more stable chemical moieties.
Based on the SAR data, a peptidomimetic could be designed to present the crucial basic and hydrophobic side chains in the correct spatial orientation for binding to PKC. For instance, the arginine and lysine side chains could be attached to a non-peptide scaffold that mimics the backbone conformation of the peptide when bound to the kinase. Such molecules could be designed as highly potent and selective inhibitors of PKC, with potential therapeutic applications. nih.gov
Computational Approaches for Peptide Structure-Function Prediction
Following an extensive search of scientific literature and databases, no specific studies detailing the computational analysis of the peptide this compound were identified. The following sections outline the principles of common computational methodologies that would be applied to a novel peptide of this nature to predict its structure and function. The information provided is based on general practices in the field of peptide engineering and computational biology, rather than on specific findings for the requested peptide.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules. For a peptide like this compound, MD simulations could provide significant insights into its conformational landscape, which is the collection of three-dimensional shapes the peptide can adopt.
The process would begin with the generation of an initial 3D structure of the peptide. This can be done using peptide building software that assembles the amino acids—Valine, Arginine, Lysine, Threonine, and Leucine—in the specified sequence. This initial structure is then placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic cellular conditions.
The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent movements over very short time steps (femtoseconds). By running the simulation for an extended period (nanoseconds to microseconds), a trajectory of the peptide's conformational changes is generated.
Data Table: Representative Parameters in a Hypothetical MD Simulation of this compound
| Parameter | Value/Description |
| Force Field | CHARMM36m or AMBER |
| Water Model | TIP3P |
| System Size | ~50,000 atoms (peptide + solvent) |
| Simulation Time | 100 nanoseconds |
| Temperature | 310 K (37 °C) |
| Pressure | 1 bar |
| Analysis Software | GROMACS, NAMD, or AMBER |
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design are computational techniques used to identify and optimize molecules that can bind to a specific biological target. If the target of this compound were known, these methods could be employed to understand its binding mechanism and to design new peptides with improved properties.
Virtual Screening:
Should the peptide itself be the target, a virtual screening campaign could be initiated to find small molecules or other peptides that bind to it. A library of millions of compounds would be computationally "docked" into the binding sites of the peptide's most stable conformations (identified through MD simulations). Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The results are scored based on factors like binding energy, providing a ranked list of potential binding partners for experimental validation.
Virtual Ligand Design:
Conversely, if this compound is the ligand, virtual design could be used to modify its sequence to enhance its interaction with a known receptor. This process involves making systematic amino acid substitutions in silico and predicting the effect of these changes on binding affinity and specificity. For example, replacing a Leucine with a more hydrophobic residue might enhance binding to a hydrophobic pocket on the receptor. This rational design approach can significantly accelerate the development of more potent and selective peptide-based therapeutics.
Data Table: Hypothetical Virtual Screening Workflow for a Target of this compound
| Step | Description |
| 1. Target Preparation | Obtain or model the 3D structure of the biological target. |
| 2. Ligand Preparation | Generate a 3D conformer library of this compound. |
| 3. Binding Site Identification | Predict potential binding pockets on the target's surface. |
| 4. Molecular Docking | Dock the peptide conformers into the identified binding sites using software like AutoDock or GOLD. |
| 5. Scoring and Ranking | Score the docked poses based on predicted binding affinity and rank the peptide conformations. |
| 6. Post-processing Analysis | Analyze the top-ranked poses to understand key interactions (e.g., hydrogen bonds, electrostatic interactions). |
Advanced Methodologies and Future Research Directions for H Val Arg Lys Arg Thr Leu Arg Arg Leu Oh Research
Development of Next-Generation Peptide Synthesis Technologies
The synthesis of peptides like H-Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH has been revolutionized by advancements that move beyond traditional methods. Next-generation technologies focus on increasing speed, purity, yield, and the complexity of the peptides that can be synthesized.
Solid-Phase Peptide Synthesis (SPPS) remains a foundational technique, but modern iterations involve highly automated synthesizers that improve efficiency and consistency while reducing human error. bachem.comcreative-peptides.com These automated platforms facilitate the rapid production of peptides, which is crucial for meeting the demands of pharmaceutical development. bachem.com To address the challenges of synthesizing longer or more complex peptides, which can suffer from folding or aggregation on the solid support, innovative technologies like microwave-assisted synthesis have been introduced. Microwave energy helps prevent the growing peptide chain from forming secondary structures and facilitates more efficient chemical bonding, leading to higher success rates (over 95%) and the ability to produce peptides up to 200 amino acids in length. genscript.com
Other emerging strategies include high-throughput synthesis on microfluidic chips, which allows for numerous parallel synthesis reactions in a minimal space, greatly accelerating the discovery and screening of new peptide sequences. creative-peptides.com A novel approach even repurposes next-generation DNA sequencing platforms for massively parallel peptide synthesis. nih.gov In this method, DNA clusters on a flow cell are used as templates to generate covalently attached RNA, which is then translated into peptides, enabling high-throughput functional assays directly on the chip. nih.gov These technologies are critical for producing this compound and its derivatives with high fidelity and for exploring chemical space through the incorporation of non-natural amino acids. bachem.com
| Technology | Principle | Key Advantages | Relevance for this compound |
|---|---|---|---|
| Automated SPPS | Sequential addition of amino acids to a peptide anchored to a solid resin support. bachem.com | High purity, speed, automation, precise control over sequence. bachem.comcreative-peptides.com | Efficient and high-purity synthesis for research and development. |
| Microwave-Assisted Synthesis | Application of microwave energy to prevent peptide aggregation and enhance coupling efficiency during SPPS. genscript.com | Increased yield and efficiency, synthesis of long/difficult peptides, faster turnaround. genscript.com | Overcoming potential synthesis challenges due to multiple arginine residues. |
| Microfluidic Chip Synthesis | Conducting many parallel synthesis reactions in micro-scale channels on a chip. creative-peptides.com | High-throughput synthesis, rapid generation of peptide libraries, reduced reagent consumption. creative-peptides.com | Rapidly creating and testing variants of the core sequence for optimization. |
| DNA-Templated Synthesis | Using DNA clusters on a sequencing flow cell to template RNA and subsequent peptide synthesis. nih.gov | Massively parallel synthesis, enables high-throughput binding and functional assays. nih.gov | Screening large libraries of related peptides for specific functions. |
Application of Advanced Structural Biology Techniques for High-Resolution Analysis
A comprehensive understanding of the biological activity of this compound is contingent on a detailed, high-resolution picture of its three-dimensional structure. While X-ray crystallography is a powerful and established tool for determining atomic-level structures of biological molecules, it struggles to precisely locate hydrogen atoms, which constitute nearly half the atoms in a protein and are pivotal for functions like substrate recognition and catalysis. nih.govnih.govuni-koeln.de
Neutron crystallography offers a unique solution to this limitation. nih.gov By interacting with atomic nuclei, neutrons can determine the coordinates of hydrogen atoms with a precision comparable to that of heavier atoms like carbon and oxygen. nih.gov This technique is exceptionally valuable for studying hydrogen bonding networks, hydration patterns, and the protonation states of catalytic residues. nih.govberstructuralbioportal.org For this compound, which contains numerous basic (Arg, Lys) and polar (Thr) residues, neutron crystallography could definitively map the protonation states of its side chains and the intricate network of hydrogen bonds that dictate its conformation and interaction with binding partners. Such information is crucial for understanding its mechanism of action at a fundamental level. nih.gov The increasing availability of dedicated diffractometers at neutron facilities is making this technique more accessible for biological research. nih.gov
These advanced diffraction methods are complemented by other techniques like BioNMR spectroscopy, which provides dynamic structural information about peptides in solution, allowing for the analysis of conformational changes and interactions. uni-koeln.de The combined application of these high-resolution methods will provide a complete structural and dynamic profile of the peptide.
High-Throughput Screening Platforms for De Novo Peptide Discovery and Optimization
While this compound serves as a valuable research peptide, identifying novel peptides with superior activity or optimizing its existing sequence requires screening vast combinatorial libraries. chemimpex.combiosynth.com High-Throughput Screening (HTS) platforms are indispensable for this task, enabling the rapid evaluation of millions to trillions of different molecules. nih.govacs.org
Several HTS technologies are particularly well-suited for peptide discovery:
Phage Display: This is a well-established technique where a library of peptides is genetically fused to the coat proteins of bacteriophages. tangobio.com The phage particles "display" the peptides on their surface, allowing for the rapid identification of sequences that bind to a specific target through an affinity selection process. tangobio.com
Bead-Based Screening: These methods involve synthesizing large combinatorial libraries of compounds on microscopic beads. nih.govacs.org The Fiber-Optic Array Scanning Technology (FAST) platform, for example, can screen bead-based libraries at a rate of 5 million compounds per minute, identifying hits based on fluorescence. nih.govacs.org
Affinity Selection-Mass Spectrometry (AS-MS): This powerful, barcode-free technology allows for the screening of libraries containing over 100 million individual compounds. acs.org Library members that bind to a target protein are isolated and then identified using high-resolution tandem mass spectrometry and automated de novo sequencing. acs.org
mRNA Display: This technique, used in systems like the Random nonstandard Peptides Integrated Discovery (RaPID) system, can produce massive libraries (10¹²) of cyclic peptides, linking each peptide covalently to its encoding mRNA, which allows for its sequence to be identified after selection. acs.org
These platforms provide the necessary throughput to move beyond rational design and explore a much broader sequence space, facilitating the de novo discovery of peptides with novel functions or the fine-tuning of this compound for enhanced stability, affinity, or selectivity. nih.govtangobio.com
| Platform | Principle | Typical Library Size | Key Feature |
|---|---|---|---|
| Phage Display | Peptides are expressed on the surface of bacteriophages and selected based on binding affinity. tangobio.com | 10⁷ - 10¹¹ | Direct link between phenotype (binding) and genotype (DNA sequence). |
| FAST Platform | Screening of bead-based chemical libraries using fiber-optic array scanning. nih.govacs.org | 10⁶ - 10⁹ | Ultra-high screening speed (millions of compounds per minute). nih.gov |
| AS-MS | Affinity selection of library members followed by identification using tandem mass spectrometry. acs.org | >10⁸ | "Self-encoded" libraries do not require a biological or chemical tag. acs.org |
| mRNA Display (RaPID) | In vitro system linking peptides to their encoding mRNA, enabling selection and amplification. acs.org | >10¹² | Allows for incorporation of non-standard amino acids and macrocyclization. acs.org |
Integration of Proteomics and Interactomics for Comprehensive Mechanism Elucidation
To fully understand the biological role of this compound, it is essential to identify its direct binding partners and the downstream cellular pathways it modulates. The integration of proteomics (the large-scale study of proteins) and interactomics (the study of molecular interactions) provides powerful tools for this purpose. nih.gove-bookshelf.de These approaches allow for a systems-level view of the peptide's function within the complex cellular environment. e-bookshelf.de
Peptide-based interaction proteomics is a key strategy. nih.gov In this approach, the peptide of interest is immobilized and used as "bait" to capture interacting proteins from whole-cell lysates. nih.gov These binding partners, or the "interactome" of the peptide, are then identified using high-sensitivity mass spectrometry. nih.gov Specific techniques include:
Affinity Purification-Mass Spectrometry (AP-MS): The peptide is tagged and used to pull down its binding partners, which are then identified by MS. creative-proteomics.com
Peptide Arrays: High-density arrays of the peptide and its variants can be synthesized on a membrane and probed with cell extracts to identify interactors. nih.gov This method has the advantage of high throughput and allows for the study of how modifications to the peptide sequence affect protein binding. nih.gov
Proximity Labeling (e.g., BioID): The peptide can be fused to an enzyme like biotin (B1667282) ligase. When introduced into cells, the enzyme biotinylates proteins that are in close proximity to the peptide bait. creative-proteomics.com These labeled proteins can then be purified and identified, providing a snapshot of the peptide's interaction neighborhood in vivo. creative-proteomics.com
By combining these interactome mapping techniques with quantitative proteomics, which measures changes in protein abundance across the entire proteome in response to the peptide, researchers can build a comprehensive model of its mechanism. nih.govresearchgate.net This integrated approach can distinguish between direct interaction effects and downstream changes in protein expression, offering a deeper insight into the cellular pathways regulated by this compound. nih.gov
Artificial Intelligence and Machine Learning in Predictive Peptide Design and Optimization
For research on this compound, AI and ML can be applied in several ways:
Property Prediction: ML models can be trained to predict various properties of peptide analogs, such as binding affinity, stability, solubility, and even potential toxicity, based on their sequence. nih.govyoutube.com This allows for the in silico screening of virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Structure-Activity Relationship (SAR) Analysis: AI algorithms can analyze complex SARs to identify the key amino acid residues and structural motifs responsible for the peptide's activity. youtube.com This knowledge guides the rational design of more potent and selective analogs.
De Novo Peptide Design: Deep generative models, such as variational autoencoders and generative adversarial networks, can "learn" the underlying principles of successful therapeutic peptides from existing data. oup.comrsc.org These models can then be used to generate entirely new peptide sequences that are optimized for desired properties, exploring chemical space far beyond simple modifications of the original peptide. rsc.org
Q & A
What experimental methodologies are recommended for synthesizing H-VAL-ARG-LYS-ARG-THR-LEU-ARG-ARG-LEU-OH with high purity?
Level : Basic
Methodological Answer :
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the gold standard. Key steps include:
- Coupling Optimization : Use HBTU/HOBt activation with a 4-fold excess of amino acids to improve reaction efficiency.
- Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 min).
- Validation : Confirm identity via MALDI-TOF mass spectrometry (expected m/z: ~1386.7) and purity >95% via analytical HPLC .
Table 1 : Synthesis Yield Comparison Under Different Deprotection Conditions
| Deprotection Agent | Yield (%) | Purity (%) |
|---|---|---|
| 20% Piperidine/DMF | 78 | 92 |
| 20% DBU/DMF | 65 | 85 |
How can researchers resolve contradictions in reported bioactivity data for this peptide across studies?
Level : Advanced
Methodological Answer :
Contradictions often arise from variability in experimental design. Address these via:
- Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed studies, focusing on variables like peptide concentration, cell lines, and assay conditions (e.g., MTT vs. flow cytometry) .
- Meta-Analysis : Use tools like RevMan to calculate pooled effect sizes and heterogeneity (I² statistic). For example, discrepancies in IC₅₀ values may stem from differences in cell membrane permeability assays.
- Experimental Replication : Standardize protocols (e.g., ISO 17025) and validate findings across independent labs .
What analytical techniques are critical for characterizing the secondary structure of this peptide?
Level : Basic
Methodological Answer :
- Circular Dichroism (CD) Spectroscopy : Analyze in phosphate buffer (pH 7.4) at 25°C; detect α-helical signatures (negative bands at 208 nm and 222 nm).
- Nuclear Magnetic Resonance (NMR) : Use 2D NOESY in D₂O to identify hydrogen bonding and backbone conformation.
- Dynamic Light Scattering (DLS) : Assess aggregation propensity under physiological conditions .
How can computational modeling predict the peptide’s interaction with biological targets such as G-protein-coupled receptors (GPCRs)?
Level : Advanced
Methodological Answer :
- Molecular Docking : Use AutoDock Vina with GPCR homology models (e.g., β2-adrenergic receptor PDB: 2RH1). Set grid boxes to cover extracellular ligand-binding domains.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability; calculate root-mean-square deviation (RMSD) of peptide-receptor complexes.
- Validation : Compare predicted binding energies (ΔG) with surface plasmon resonance (SPR) data .
What strategies improve the peptide’s stability and bioavailability in in vivo studies?
Level : Advanced
Methodological Answer :
- Structural Modification : Substitute Arg residues with D-arginine to reduce protease degradation.
- Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life.
- Pharmacokinetic Analysis : Conduct LC-MS/MS to measure plasma concentration-time profiles (AUC₀–₂₄h) in rodent models .
Table 2 : Bioavailability of Modified vs. Native Peptide
| Formulation | Half-life (h) | AUC₀–₂₄h (ng·h/mL) |
|---|---|---|
| Native Peptide | 1.2 | 350 |
| PEGylated Liposome | 8.5 | 2100 |
How should researchers design experiments to analyze conflicting data on the peptide’s cytotoxicity?
Level : Advanced
Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM across multiple cell lines (e.g., HEK293 vs. HeLa).
- Mechanistic Studies : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2).
- Data Triangulation : Combine cytotoxicity assays (MTT, LDH release) with live-cell imaging to confirm results .
What are best practices for ensuring reproducibility in peptide synthesis and characterization?
Level : Basic
Methodological Answer :
- Documentation : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for detailed protocols.
- Quality Control : Implement batch-to-batch consistency checks via HPLC and amino acid analysis.
- Collaborative Validation : Share samples with external labs for blind testing .
Which advanced techniques can elucidate the peptide’s membrane penetration mechanisms?
Level : Advanced
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
